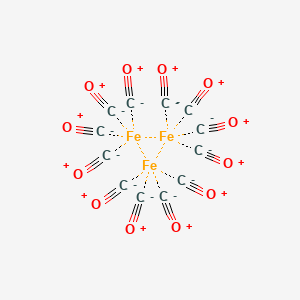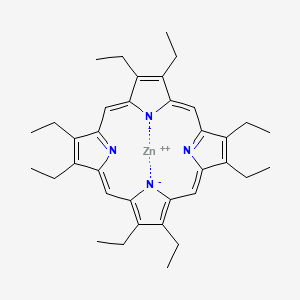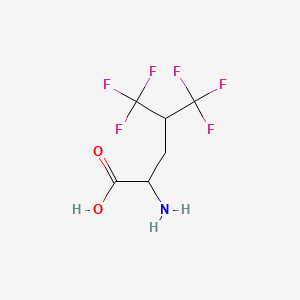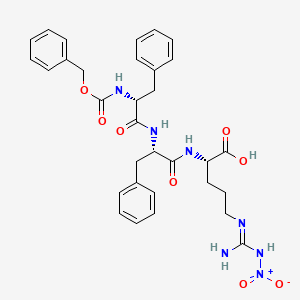
3,7,10-TRIMETHYLSILATRANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,10-TRIMETHYLSILATRANE is a unique organosilicon compound with the molecular formula C9H19NO3Si. It belongs to the class of silatranes, which are cyclic organosilicon ethers of trialkoxyamines. These compounds are characterized by their pentacoordinate silicon atoms, which contribute to their unique chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,10-TRIMETHYLSILATRANE typically involves the reaction of trialkoxysilanes with amines. One common method is the reaction of 3-aminopropyltrimethoxysilane with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the silatrane structure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3,7,10-TRIMETHYLSILATRANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silatrane oxides.
Reduction: Reduction reactions can convert silatranes to their corresponding silane derivatives.
Substitution: Substitution reactions involve the replacement of one or more substituents on the silicon atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Silatrane oxides.
Reduction: Silane derivatives.
Substitution: Various substituted silatranes depending on the reagents used.
Scientific Research Applications
3,7,10-TRIMETHYLSILATRANE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a catalyst in various chemical reactions.
Biology: The compound has shown potential in biological applications due to its unique structure and reactivity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,7,10-TRIMETHYLSILATRANE involves its interaction with various molecular targets. The pentacoordinate silicon atom plays a crucial role in its reactivity. The compound can form complexes with other molecules, influencing their chemical behavior. The electron density distribution and spatial structure of the silatrane molecule contribute to its unique reactivity .
Comparison with Similar Compounds
Silatrane: The parent compound of 3,7,10-TRIMETHYLSILATRANE.
Aminopropylsilatrane: A derivative with an amino group on the propyl chain.
Methoxysilatrane: A derivative with methoxy groups on the silicon atom.
Uniqueness: this compound is unique due to the presence of three methyl groups on the silicon atom, which enhances its stability and reactivity compared to other silatranes. This structural modification also influences its chemical behavior, making it a valuable compound in various applications .
Properties
CAS No. |
17805-80-0 |
|---|---|
Molecular Formula |
C9H19NO3Si |
Molecular Weight |
217.34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









